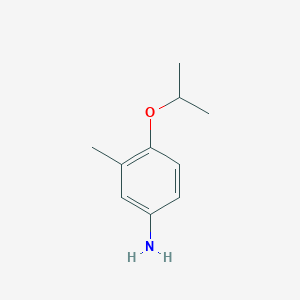

3-Methyl-4-(propan-2-yloxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKUUMSZPWXHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Strategies for the Synthesis of Substituted Anilines

The construction of substituted anilines is a cornerstone of organic synthesis, with a vast toolkit of reactions available to chemists. Key to this is the ability to control the position of substituents on the aromatic ring.

Regioselective alkylation allows for the introduction of alkyl groups at specific positions on an aniline (B41778) molecule, either on the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation).

Direct N-alkylation of primary aromatic amines can be achieved with high selectivity using various catalytic systems. For instance, symmetrical and asymmetrical dialkyl carbonates can mono-N-alkylate primary anilines in the presence of NaY faujasite without the need for a solvent. organic-chemistry.org Other methods employ catalysts like copper(II) acetate (B1210297) for coupling with alkylborane reagents or Nickel(II) chloride complexes for reactions with alcohols via a "borrowing hydrogen" strategy. organic-chemistry.org

For C-alkylation, controlling the position is crucial. A base-promoted cobalt-catalyzed system has been developed for the highly efficient enantioselective alkylation of aniline derivatives at the para-position relative to the amino group. acs.org Alternatively, using an aluminium halide catalyst allows for the selective alkylation of an aniline at the nuclear position para to the amino group. google.com The choice of catalyst and reaction conditions dictates the site of alkylation, which is fundamental in building complex aniline structures.

Interactive Table 1: Catalytic Systems for Regioselective Alkylation of Anilines

| Alkylation Type | Catalyst System | Alkylating Agent | Key Feature | Reference |

|---|---|---|---|---|

| N-Alkylation | NaY faujasite | Dialkyl carbonates | Solvent-free, high selectivity | organic-chemistry.org |

| N-Alkylation | Copper(II) acetate / di-tert-butyl peroxide | Alkylborane reagents | Cross-coupling reaction | organic-chemistry.org |

| N-Alkylation | [(PPh₃)₂NiCl₂] | Alcohols | Borrowing hydrogen strategy | organic-chemistry.org |

| C-Alkylation (para) | Base/Co/indeno-pybox ligand | Various | Enantioselective C-H alkylation | acs.org |

| C-Alkylation (para) | Aluminium halide | Alkylating agent (e.g., alkyl chloride) | Selective for para-position | google.com |

The isopropoxy group in the target molecule is an ether linkage, typically formed by an etherification reaction. The Williamson ether synthesis is a classic and widely used method, involving the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing 3-Methyl-4-(propan-2-yloxy)aniline, this would most commonly involve the reaction of a phenoxide (derived from the corresponding phenol) with an isopropyl halide.

Modern advancements have introduced numerous catalytic methods to facilitate ether formation. organic-chemistry.org For instance, gold-catalyzed microwave protocols can activate alcohols to directly form unsymmetrical ethers. organic-chemistry.org Other systems use catalysts like Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) for coupling alcohols with unactivated tertiary alkyl bromides. organic-chemistry.org These methods offer alternatives to the classical Williamson synthesis, sometimes providing milder conditions and improved functional group tolerance. organic-chemistry.org

Development of Novel and Efficient Synthetic Routes for this compound

While specific documented syntheses for this compound are not prevalent in readily available literature, a highly plausible and efficient route can be designed from common starting materials using the established reactions discussed above. A logical pathway begins with 3-methyl-4-nitrophenol (B363926).

The synthesis would proceed in two key steps:

Etherification: The hydroxyl group of 3-methyl-4-nitrophenol is converted to an isopropoxy group. This is typically achieved via a Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the corresponding phenoxide. This nucleophile then reacts with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to form 1-isopropoxy-2-methyl-4-nitrobenzene.

Reduction: The nitro group of 1-isopropoxy-2-methyl-4-nitrobenzene is reduced to a primary amine. This transformation is one of the most common methods for preparing aromatic amines. A wide variety of reducing agents and catalytic systems can accomplish this, such as catalytic hydrogenation using palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective.

Optimizing the proposed synthesis hinges on the selection of appropriate catalysts to maximize yield and purity.

For the etherification step, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can significantly enhance the reaction rate between the aqueous phenoxide solution and the organic alkyl halide, improving efficiency.

For the crucial nitro-to-amine reduction step, the choice of catalyst is vital. Catalytic hydrogenation is often preferred due to its clean nature, producing water as the primary byproduct.

Interactive Table 2: Potential Catalytic Systems for Nitro Group Reduction

| Catalyst | Hydrogen Source | Conditions | Advantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature/pressure, various solvents (e.g., ethanol (B145695), ethyl acetate) | High efficiency, widely used, easily removed by filtration |

| Raney Nickel | H₂ gas | Often requires elevated temperature and pressure | Cost-effective, highly active |

| Platinum(IV) Oxide (Adam's catalyst) | H₂ gas | Room temperature/pressure, acidic or neutral conditions | Effective for a wide range of substrates |

| Sodium Borohydride (NaBH₄) with a catalyst (e.g., NiCl₂ or Pd/C) | In-situ H₂ generation | Mild conditions, often in alcoholic solvents | Avoids handling of hydrogen gas |

The principles of green chemistry can be readily applied to the synthesis of this compound to reduce its environmental impact.

For the etherification step, moving away from volatile organic solvents is a key goal. Using recyclable ionic liquids as the reaction medium has been shown to be effective for nucleophilic substitution reactions. organic-chemistry.org Alternatively, solvent-free conditions, potentially using a phase-transfer catalyst, can minimize waste. organic-chemistry.org

For the reduction of the nitro group, catalytic transfer hydrogenation offers a greener alternative to using high-pressure hydrogen gas. This method uses a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, in the presence of a catalyst like Pd/C. This avoids the hazards associated with gaseous hydrogen. Furthermore, using benign solvents like water or ethanol is preferable to chlorinated solvents.

Derivatization and Functionalization Reactions of this compound

This compound possesses two primary sites for further chemical transformation: the nucleophilic amino group and the activated aromatic ring. The amino group can readily undergo acylation with acyl chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. It can also be alkylated, though controlling the degree of alkylation can be challenging.

A crucial reaction of primary anilines is diazotization, where the amino group is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide array of functional groups, including -OH, -F, -Cl, -Br, -I, -CN, and -H, through Sandmeyer, Schiemann, and related reactions. This opens up a vast number of potential derivatives.

The aromatic ring itself is activated towards electrophilic aromatic substitution by both the strongly activating amino group and the moderately activating isopropoxy group. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the substitution pattern, the open positions on the ring (positions 2, 5, and 6) are all activated, allowing for reactions like halogenation, nitration, or Friedel-Crafts reactions, with the regiochemical outcome depending on the steric and electronic influence of the existing substituents. This reactivity makes the compound a useful building block for more complex molecules, such as those used in medicinal chemistry or materials science. nih.govresearchgate.net

Chemical Modifications at the Primary Amine Group

The primary amine group in this compound is a key site for a variety of chemical modifications, including N-alkylation, N-acylation, and cyclization reactions to form heterocyclic structures. These transformations are fundamental in modifying the compound's properties and for its use as an intermediate in the synthesis of more complex molecules.

N-Alkylation and N-Acylation Reactions

N-Alkylation

The introduction of alkyl groups to the nitrogen atom of this compound can be achieved through various synthetic methods. Direct N-alkylation can be performed using alkyl halides. For instance, a Chinese patent describes the general synthesis of N-alkylated isopropyl anilines by reacting the aniline with a haloalkane at temperatures ranging from 10-50 °C over 10-30 hours. google.com

Another relevant example is the selective alkylation of anilines at the para position to the amino group, which can be adapted for N-alkylation under different conditions. A process for the selective nuclear alkylation of m-toluidine (B57737) to produce 3-methyl-4-isopropylaniline highlights the reactivity of similar scaffolds. google.com While this patent focuses on C-alkylation, the principles can be extended to N-alkylation by modifying the reaction conditions, for example, by avoiding strong Lewis acid catalysts that favor ring alkylation.

N-Acylation

The primary amine of this compound readily undergoes N-acylation with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amides. This reaction is often used as a protective strategy for the amino group, moderating its activating effect and preventing unwanted side reactions during electrophilic aromatic substitution. youtube.com A general method for the N-acylation of an isopropyl aniline derivative is mentioned in a Chinese patent, where the reaction proceeds with an acid or acid anhydride (B1165640) under reflux conditions for 5-10 hours. google.com

| Reaction Type | Reagents | Conditions | Product Type |

| N-Alkylation | Haloalkane | 10-50 °C, 10-30 h | N-Alkyl-3-methyl-4-(propan-2-yloxy)aniline |

| N-Acylation | Acid chloride or anhydride | Reflux, 5-10 h | N-Acyl-3-methyl-4-(propan-2-yloxy)aniline |

Cyclization Reactions to Form Heterocyclic Architectures (e.g., imidazoles, triazines)

The aniline functionality serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Imidazoles

Benzimidazoles, a class of heterocyclic compounds with significant biological activity, can be synthesized from ortho-phenylenediamines. While this compound is not a diamine, it can be a precursor to one. For instance, nitration followed by reduction would yield the corresponding diamine, which can then be cyclized. A general synthesis of benzimidazole (B57391) derivatives involves the reaction of a substituted 1H-benzimidazole with various reagents. nih.gov Another approach involves the reaction of an aniline with an α-haloketone, followed by cyclization to form an imidazole (B134444) ring. nih.gov

Triazines

The synthesis of 1,3,5-triazine (B166579) derivatives often starts from cyanuric chloride, a cost-effective and reactive precursor. The chlorine atoms on cyanuric chloride can be sequentially substituted by nucleophiles. nih.gov A general route involves the reaction of cyanuric chloride with a substituted aniline, such as this compound, at low temperatures to yield a dichlorotriazine intermediate. This intermediate can then undergo further substitution with other amines to produce trisubstituted triazines. nih.govmdpi.com The reaction conditions can be controlled to achieve mono-, di-, or tri-substitution of the triazine core. nih.gov

| Heterocycle | General Synthetic Approach | Key Intermediates |

| Imidazole | Reaction with α-haloketones; or conversion to diamine followed by cyclization | α-Amino ketone; ortho-phenylenediamine derivative |

| Triazine | Sequential nucleophilic substitution on cyanuric chloride | Dichlorotriazine and monochlorotriazine derivatives |

Aromatic Ring Functionalization via Electrophilic or Nucleophilic Substitution

Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the primary amine (-NH₂), the methyl group (-CH₃), and the propan-2-yloxy group (-OCH(CH₃)₂). The amino group is a strong activator and ortho, para-director. The propan-2-yloxy group is also an activating ortho, para-director, while the methyl group is a weaker activator and ortho, para-director.

The directing effects of these groups are synergistic, strongly favoring substitution at the positions ortho and para to the amino group. Since the para position is blocked by the methyl group, electrophilic substitution is expected to occur predominantly at the positions ortho to the amino group (positions 2 and 6) and ortho to the propan-2-yloxy group (position 5).

Halogenation: The reaction with halogens like bromine or chlorine in the presence of a Lewis acid catalyst would lead to the substitution of one or more hydrogen atoms on the aromatic ring. libretexts.org Due to the high activation of the ring, polysubstitution can be a challenge.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the ring. However, under strongly acidic conditions, the amino group gets protonated to form the anilinium ion (-NH₃⁺), which is a meta-director and a strong deactivator. This can lead to a mixture of products or reaction at the meta position. google.comgoogle.com To achieve selective para-nitration (relative to the activating groups), the amino group is often first protected by acylation.

Sulfonation: Sulfonation with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H). Similar to nitration, the reaction conditions need to be controlled to avoid protonation of the amine. google.com

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is generally not feasible. SNAr reactions require an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂ or -CN) ortho or para to a good leaving group (like a halide). The electron-donating nature of the amine, methyl, and alkoxy groups on this compound makes the ring electron-rich and thus not susceptible to attack by nucleophiles.

Transformations Involving the Propan-2-yloxy Moiety

The propan-2-yloxy group consists of a stable ether linkage. Aryl alkyl ethers are generally robust and resistant to cleavage. However, under harsh conditions, the ether bond can be broken.

Ether Cleavage: The cleavage of the C-O bond of the pro-2-yloxy group typically requires strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃). This would result in the formation of 3-methyl-4-aminophenol and an isopropyl derivative.

Oxidative Cleavage: In biological or environmental systems, oxidative processes initiated by radicals like the hydroxyl radical (HO•) can lead to the transformation of the alkyl side chain and potentially ring cleavage. nih.gov However, these are not typical synthetic transformations.

The isopropyl group itself is generally unreactive under standard organic synthesis conditions. Reactions involving the isopropyl group would likely require radical conditions, which could also affect other parts of the molecule.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Vibrational Spectroscopy for Comprehensive Molecular Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is essential for identifying the functional groups and probing the vibrational modes of a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies corresponding to the molecule's functional groups. For 3-Methyl-4-(propan-2-yloxy)aniline, characteristic peaks would be expected for the N-H stretches of the primary amine, C-H bonds in the aromatic ring and alkyl groups, the C-O-C ether linkage, and C-N and C-C bonds.

A specific, experimentally verified FT-IR spectrum for this compound was not found in the available literature, preventing the creation of a data table with peak assignments.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. An FT-Raman spectrum of the title compound would provide valuable information on the vibrations of the aromatic ring and the carbon skeleton.

No publicly available, experimental FT-Raman data for this compound could be located. Therefore, a detailed analysis of its molecular vibrations and conformation based on this technique cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the amine (NH₂) protons, the aromatic protons on the benzene (B151609) ring, the methine (CH) proton of the isopropoxy group, and the methyl (CH₃) protons.

Specific ¹H NMR data from verified sources for this compound are not available. A detailed table of chemical shifts, multiplicities, and coupling constants cannot be generated.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the number and type of carbon environments (aromatic, alkyl, ether-linked).

Experimental ¹³C NMR data for this compound could not be retrieved from the searched scientific databases. This prevents the creation of a data table assigning chemical shifts to the specific carbon atoms of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathways

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. It measures the mass-to-charge ratio of ions with very high accuracy. For this compound (C₁₀H₁₅NO), HRMS would confirm its elemental composition. Analysis of the fragmentation pattern would further corroborate the proposed structure by showing the loss of specific fragments, such as the isopropyl group.

While the molecular weight is known, specific experimental HRMS data, including measured mass and fragmentation pathways for this compound, were not found in the available literature.

X-ray Crystallography for Single Crystal Structure Determination

As of the current date, a search of publicly available scientific literature and crystallographic databases has not yielded a single-crystal X-ray structure determination for the compound this compound. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific intramolecular bond lengths and angles derived from such a study, are not available.

The determination of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a definitive method for structural elucidation. This technique provides precise information on the conformation of the molecule, as well as intermolecular interactions, such as hydrogen bonding, that are present in the crystalline state.

While structural information for related aniline (B41778) derivatives has been reported, a direct and comprehensive crystallographic analysis for this compound has not been published. Therefore, the creation of data tables detailing its crystal structure is not possible at this time.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are workhorses in this field, providing a balance between accuracy and computational cost.

Density Functional Theory (DFT) Studies on Optimized Geometries and Energetics

A foundational step in any computational analysis is the optimization of the molecule's geometry. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the most stable three-dimensional arrangement of atoms in 3-Methyl-4-(propan-2-yloxy)aniline. This process minimizes the molecule's energy to find its equilibrium structure. The output provides precise data on bond lengths, bond angles, and dihedral angles. These calculated parameters are crucial as they form the basis for all other computational properties. For instance, studies on similar molecules like 3-chloro-4-methyl aniline (B41778) have successfully used DFT to determine these geometric parameters matrix-fine-chemicals.com.

Calculation of Vibrational Frequencies and Comparative Analysis with Experimental Data

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated using the same DFT methods. This computational analysis produces a theoretical infrared (IR) and Raman spectrum, which predicts the frequencies at which the molecule will vibrate. These calculated frequencies correspond to specific motions, such as the stretching of the N-H bonds in the amine group, C-H bonds in the methyl and isopropyl groups, and the C-O-C ether linkage, as well as bending and torsional motions of the entire structure.

In a typical study, these theoretical frequencies would be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. Often, calculated frequencies are scaled by a specific factor to correct for approximations in the computational method and to improve agreement with experimental values matrix-fine-chemicals.com. Such a comparative analysis helps to validate the accuracy of the computational model and aids in the definitive assignment of experimental vibrational bands.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) for Electronic Transitions and Stability

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties ncert.nic.inacs.orgresearchgate.net. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor researchgate.net.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich aniline ring and the nitrogen and oxygen atoms, indicating these are the primary sites of nucleophilic attack. The LUMO distribution would highlight potential electrophilic sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule nih.govuni.lu. This method translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with intuitive Lewis structures.

For this compound, NBO analysis would quantify the electron density of the bonds and lone pairs. It is particularly useful for studying hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital. These interactions stabilize the molecule and are a key aspect of intramolecular charge transfer (ICT). For example, NBO analysis could reveal the extent of electron donation from the nitrogen and oxygen lone pairs into the anti-bonding orbitals of the aromatic ring, providing quantitative insight into the electronic effects of the substituents nih.gov.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would likely be centered around the nitrogen and oxygen atoms due to their lone pairs. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack, such as the hydrogen atoms of the amine group. Intermediate potential areas are colored green. The MEP surface provides a clear, intuitive guide to the molecule's reactivity.

Mechanistic Studies through Computational Modeling

While no mechanistic studies involving this compound have been published, computational modeling is a powerful method for investigating reaction pathways. For example, research has been conducted on the reaction of similar molecules, like 4-methyl aniline, with atmospheric radicals such as OH nih.gov.

A computational study on the reaction mechanisms of this compound would involve mapping the potential energy surface for a given reaction. This would include locating the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, researchers can determine activation barriers and reaction enthalpies, allowing them to predict the most likely reaction pathway and calculate reaction rate coefficients. Such studies are crucial for understanding the degradation, metabolism, or synthetic pathways involving the compound.

Elucidation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms through computational chemistry involves mapping the energetic landscape of a chemical reaction. This process identifies the most favorable pathways from reactants to products, including the structures of any transient intermediates and high-energy transition states.

A pertinent example of this approach is the theoretical investigation of the reaction between aniline and methyl radicals. nih.gov While not specific to this compound, the methodology is directly applicable. In such a study, the potential energy surface (PES) is established using high-level quantum chemical calculations, such as the CCSD(T)//M06-2X/6-311++G(3df,2p) level of theory. nih.gov This level of theory provides a robust and accurate description of the electronic structure and energies of the involved species.

The study of the aniline and methyl radical reaction revealed that two main pathways are competitive: H-abstraction from the amino group and CH3-addition to the aromatic ring. nih.gov The calculations identified key intermediates, such as the adduct formed by the addition of the methyl radical to the ortho-position of aniline. nih.gov By analyzing the PES, researchers can determine which reaction pathways are energetically feasible and identify the stable, albeit short-lived, intermediates that are formed during the reaction. youtube.com This detailed mechanistic insight is fundamental for understanding the chemical transformations the compound might undergo in various environments, such as in atmospheric or combustion chemistry. nih.gov

Table 1: Methodologies for Elucidating Reaction Mechanisms

| Computational Method | Application | Reference |

|---|---|---|

| CCSD(T)//M06-2X | Calculation of high-accuracy single-point energies for points on the potential energy surface. | nih.gov |

| M06-2X/6-311++G(3df,2p) | Geometry optimization and frequency calculations for reactants, intermediates, transition states, and products. | nih.gov |

| Potential Energy Surface (PES) Mapping | Identification of all possible reaction pathways and stationary points (minima and saddle points). | nih.gov |

Application of Transition State Theory for Kinetic Parameter Determination

Transition State Theory (TST) is a cornerstone of chemical kinetics that provides a framework for calculating the rate constants of elementary reactions. libretexts.org The theory posits that reactants are in equilibrium with an activated complex, or transition state, which is the high-energy structure at the saddle point of the potential energy surface connecting reactants and products. youtube.comlibretexts.org

The rate constant (k) is given by the Eyring equation, which depends on the Gibbs free energy of activation (ΔG‡). This value is calculated from the energy difference between the transition state and the reactants, obtained from quantum chemical computations. libretexts.org For the reaction of aniline with methyl radicals, conventional TST was employed to calculate the high-pressure limit rate constants for the elementary reaction channels. nih.gov

Prediction of Reaction Pathways and Rate Coefficients

Building upon the foundations of PES mapping and TST, computational studies can predict the most likely reaction pathways and their corresponding rate coefficients under various conditions. For complex reactions with multiple wells and channels, more advanced theoretical frameworks like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with a master equation formalism are used. nih.gov

This RRKM-based master equation approach accounts for the pressure dependence of the reaction rates, which is critical for reactions that proceed through energized intermediates that can either be stabilized by collisions or proceed to products. nih.gov In the case of the aniline + CH3 reaction, this method was used to calculate temperature- and pressure-dependent rate coefficients over a wide range of conditions (300–2000 K and 76–76,000 Torr). nih.gov

The results of such calculations provide detailed kinetic information, including branching ratios that show how the reaction is partitioned among different product channels. For instance, it was found that H-abstraction from the –NH2 group of aniline competes significantly with CH3-addition. nih.gov The study yielded specific rate expressions for each pathway, which are invaluable for developing detailed reaction mechanisms for use in larger-scale simulations, such as those for combustion or atmospheric modeling. nih.gov Recent developments have also combined machine learning with reaction network approaches to predict pathways for a broad range of organic reactions. researchgate.net

Computational Structure-Activity Relationship (SAR) Methodologies

Computational SAR methodologies are pivotal in the fields of drug discovery and materials science. They aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. These in silico techniques are essential for prioritizing the synthesis of new compounds and for providing insights into the molecular basis of their activity.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug design for predicting the binding mode and affinity of a small molecule, like a derivative of this compound, to a biological target.

The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them using a scoring function, which estimates the binding free energy. Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

For example, docking studies on a series of aniline derivatives targeting the c-Met kinase have helped to elucidate the molecular features responsible for high inhibitory activity. researchgate.net Such studies can guide the rational design of more potent and selective inhibitors by suggesting structural modifications that enhance binding interactions with specific amino acid residues in the target's active site. nih.gov Although no specific docking studies on this compound were found, this methodology would be the primary tool to investigate its potential interactions with any given protein target.

In Silico Prediction of Pharmacokinetic Profiles (e.g., ADMET computational assessments)

In silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery and chemical safety assessment. nih.gov These computational models use a compound's structure to predict its pharmacokinetic profile, helping to identify potential liabilities early in the development process, thereby reducing the likelihood of late-stage failures. nih.gov

Various properties can be predicted using a range of computational models, from simple property calculations based on molecular fragments to complex machine learning algorithms trained on large datasets of experimental data. For this compound, one can predict fundamental properties that influence its ADMET profile. For instance, the logarithm of the octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity, which affects its absorption and distribution. fluorochem.co.uk Other important parameters include the number of hydrogen bond donors and acceptors, molecular weight, and polar surface area.

While specific, experimentally verified ADMET data for this compound is scarce in the public domain, predictive models can provide valuable initial assessments.

Table 2: Illustrative In Silico ADMET Profile for this compound

| Property | Predicted Value/Classification | Significance | Reference |

|---|---|---|---|

| Molecular Weight | 165.23 g/mol | Influences absorption and diffusion. | fluorochem.co.uk |

| XlogP | 2.27 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. | fluorochem.co.uk |

| Hydrogen Bond Donors | 1 (from -NH2) | Influences solubility and receptor binding. | fluorochem.co.uk |

| Hydrogen Bond Acceptors | 2 (from O and N atoms) | Influences solubility and receptor binding. | fluorochem.co.uk |

These computational assessments are crucial for flagging potential issues, such as poor absorption or rapid metabolism, and for guiding the design of analogues with more favorable pharmacokinetic properties. nih.govdntb.gov.ua

Advanced Applications and Materials Science Perspectives

Role in Polymer Chemistry and Material Synthesis

The bifunctional nature of 3-Methyl-4-(propan-2-yloxy)aniline, possessing both a primary amine and an aromatic ring, makes it a candidate for the synthesis of novel polymers. The strategic placement of the methyl and isopropoxy groups can influence polymer solubility, processability, and final material properties.

Utilization as Monomers in Polymerization Reactions

While specific studies on the polymerization of this compound are not extensively documented, its structure is analogous to other substituted anilines that have been successfully polymerized. Polyanilines (PANI) and their derivatives are a well-established class of conducting polymers. The general approach to synthesizing these materials involves the chemical or electrochemical oxidation of aniline (B41778) monomers.

The polymerization of substituted anilines is known to be sensitive to the nature and position of the substituents on the aromatic ring. The presence of both an electron-donating methyl group and an isopropoxy group at the meta and para positions, respectively, relative to the amine, would be expected to influence the electronic properties and reactivity of the monomer. These substituents can affect the polymerization mechanism and the properties of the resulting polymer, such as its conductivity, solubility, and environmental stability. For instance, alkyl and alkoxy groups on the aniline ring have been shown to enhance the solubility of polyanilines in common organic solvents, which is a significant advantage for their processing and application.

Integration into Functional Polymer Architectures

Beyond serving as a primary monomer, this compound can be envisioned as a building block for more complex and functional polymer architectures. Its amine functionality allows for its incorporation into various polymer backbones, such as polyamides, polyimides, and polyurethanes, through condensation polymerization reactions. The isopropoxy and methyl groups would then act as pendant functionalities, influencing the polymer's physical properties, including its thermal behavior, mechanical strength, and solubility.

The ability to tailor polymer properties through the incorporation of specifically substituted monomers is a cornerstone of modern materials science. The unique combination of substituents in this compound could be exploited to design polymers with specific characteristics for targeted applications.

Catalysis and Reaction Optimization

Aniline derivatives are versatile ligands in coordination chemistry and can be used to synthesize metal complexes with catalytic activity. The nitrogen atom of the amine group and potentially the oxygen atom of the isopropoxy group in this compound could coordinate with metal centers, forming stable complexes.

Investigation of Catalytic Properties and Performance of Derived Compounds

Compounds derived from this compound, particularly Schiff bases formed by the condensation of the aniline with aldehydes or ketones, are of significant interest in catalysis. researchgate.netdoaj.orgmdpi.comresearchgate.netnih.gov Schiff base metal complexes are known to be effective catalysts for a wide range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netnih.gov

The electronic and steric properties of the substituents on the aniline ring play a crucial role in determining the catalytic activity of the corresponding metal complexes. The electron-donating nature of the methyl and isopropoxy groups in this compound would increase the electron density on the nitrogen atom, potentially enhancing its coordination ability and influencing the electronic structure of the metal center in a complex. This, in turn, can modulate the catalytic performance of the complex.

Optimization of Catalytic Systems and Reaction Conditions

The optimization of a catalytic system involves fine-tuning various parameters, including the structure of the ligand, the nature of the metal center, and the reaction conditions (e.g., solvent, temperature, and pressure). The systematic modification of the aniline precursor is a key strategy in the development of highly efficient and selective catalysts.

For catalysts derived from this compound, optimization would involve exploring different metal precursors to form complexes and screening their activity in various catalytic reactions. The reaction conditions would need to be systematically varied to maximize the yield and selectivity of the desired product. The solubility imparted by the isopropoxy group could be advantageous, allowing for catalysis in a wider range of solvents.

Potential in Optoelectronic and Advanced Material Applications

Aniline-based materials, particularly conjugated polymers like polyaniline, have shown promise in optoelectronic applications due to their tunable electronic and optical properties. chemrxiv.org The incorporation of substituents on the aniline ring is a powerful tool to modify these properties.

The electronic properties of polymers derived from this compound would be influenced by the interplay of the electron-donating methyl and isopropoxy groups. These substituents can affect the band gap of the polymer, which in turn determines its absorption and emission characteristics. By tuning the electronic structure, it may be possible to develop materials with specific optical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

While there is no direct research on the optoelectronic applications of polymers specifically derived from this compound, the known effects of alkyl and alkoxy substituents on the properties of conjugated polymers suggest that this monomer is a promising candidate for the development of new functional materials in this field. Further research is needed to synthesize and characterize such materials to fully evaluate their potential.

Precursor for Dye-Sensitized Solar Cell (DSSC) Materials

While direct research specifically detailing the use of this compound in dye-sensitized solar cells (DSSCs) is not extensively documented in publicly available literature, the broader class of arylamine compounds is of significant interest in this field. Arylamine derivatives are commonly employed as the electron donor component in D-π-A (Donor-π-bridge-Acceptor) organic dyes, which are crucial for the light-harvesting and electron-injection processes in DSSCs.

The aniline moiety, with its electron-rich nature, can serve as an effective starting point for the synthesis of more complex donor structures. The isopropoxy and methyl groups on the phenyl ring of this compound could potentially enhance the performance of a DSSC dye by:

Increasing the electron-donating strength: The alkoxy group can augment the electron-donating capacity of the amino group, which is beneficial for efficient charge separation.

Improving solubility: The alkyl groups can enhance the solubility of the resulting dye in organic solvents, facilitating the fabrication process.

Preventing molecular aggregation: The steric hindrance provided by the isopropoxy and methyl groups can help to suppress the formation of dye aggregates on the semiconductor surface, which can otherwise lead to a decrease in the power conversion efficiency.

Further research would be required to synthesize and evaluate specific DSSC dyes incorporating the this compound moiety to determine its actual impact on device performance.

Building Block for Organic Light-Emitting Diode (OLED) Components

Aniline and its derivatives are often used in the synthesis of hole-transporting materials (HTMs) and as precursors for emissive materials in OLEDs. The key properties that make aniline-based structures suitable for these applications include:

Good hole mobility: The nitrogen atom in the aniline structure can facilitate the transport of positive charge carriers (holes).

Tunable electronic properties: The electronic properties of the aniline moiety can be readily modified by introducing different substituents on the aromatic ring, allowing for the fine-tuning of energy levels to match other materials in the OLED stack.

The this compound structure could, in principle, be incorporated into larger conjugated systems to create novel HTMs or emissive materials with tailored properties. The isopropoxy and methyl groups could influence the material's glass transition temperature, solubility, and film-forming characteristics, which are all important parameters for device fabrication and performance.

Component in Organic Photo-Voltaic (OPV) Devices

Specific studies detailing the use of this compound in organic photovoltaic (OPV) devices are not readily found in the public domain. Nevertheless, the structural motifs present in this compound are relevant to the design of materials for OPV applications.

In OPV devices, aniline derivatives can be utilized in the synthesis of donor materials, which are responsible for light absorption and charge generation. The key requirements for an effective donor material include:

Broad and strong absorption in the solar spectrum: To maximize the generation of excitons.

Appropriate energy levels: To ensure efficient charge transfer to the acceptor material.

Good charge carrier mobility: To facilitate the transport of charges to the electrodes.

Favorable morphology in the active layer: To create a large interfacial area for charge separation.

The incorporation of the 3-Methyl-4-(isopropoxy)aniline unit into a polymer or small molecule donor could potentially offer advantages such as improved solubility and control over the thin-film morphology. The electron-donating nature of the substituted aniline could also contribute to a higher Highest Occupied Molecular Orbital (HOMO) energy level, which can be beneficial for achieving a higher open-circuit voltage in the OPV device. Aniline-based materials are also explored as hole-transporting layers in some OPV architectures.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1094544-66-7 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| InChI Key | DZKUUMSZPWXHSN-UHFFFAOYSA-N |

Analytical Method Development and Validation for 3 Methyl 4 Propan 2 Yloxy Aniline

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental in separating and quantifying components within a mixture. For 3-Methyl-4-(propan-2-yloxy)aniline, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for the purity assessment and quantification of non-volatile and thermally labile compounds. anjs.edu.iq The development of a stability-indicating HPLC method is crucial for separating this compound from any potential impurities and degradation products. researchgate.netpensoft.net

A typical Reverse-Phase HPLC (RP-HPLC) method would be developed. researchgate.net The selection of the stationary phase, often a C18 column, is a critical first step. nih.govnih.gov The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized through a series of experiments to achieve the desired separation. researchgate.netptfarm.pl Gradient elution, where the mobile phase composition is changed over time, is often employed to ensure the effective separation of all components. nih.gov

The detection wavelength is selected based on the UV-Visible absorption spectrum of this compound to ensure maximum sensitivity. ptfarm.pl The flow rate and column temperature are also optimized to achieve efficient separation with symmetrical peak shapes. researchgate.net

A well-developed HPLC method will be capable of separating the main peak of this compound from impurities that may arise during synthesis or from degradation. unr.edu.ar

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Trace Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for impurity profiling and trace analysis. nih.govthermofisher.com

For the analysis of this compound, a sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. dergipark.org.tr The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. thermofisher.com

This technique is particularly useful for identifying and quantifying trace-level impurities that may not be detectable by other methods. gcms.cz The mass spectra obtained can be compared to spectral libraries for impurity identification. nih.gov GC-MS is also instrumental in identifying residual solvents that may be present from the manufacturing process. ijprajournal.com

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Visible Spectroscopy)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of substances that absorb ultraviolet or visible light. repligen.com The principle behind this technique is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To quantify this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at a specific wavelength (λmax), which corresponds to the wavelength of maximum absorption. mdpi.com The λmax is determined by scanning the UV-Visible spectrum of the compound. researchgate.net A calibration curve is then constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Rigorous Method Validation Parameters According to International Guidelines

Analytical method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. slideshare.netslideshare.net The validation is performed according to guidelines from international bodies such as the International Council for Harmonisation (ICH). ich.orgeuropa.eueuropa.eu The key validation parameters include:

Linearity: This demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. ebrary.net It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R²) is indicative of good linearity. nih.gov

Precision: This assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. jddtonline.info It is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision between different laboratories.

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. jddtonline.info It is often determined by spiking a sample with a known amount of the analyte and calculating the percent recovery. ich.org

Robustness: This is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

The following table summarizes typical validation parameters and their acceptance criteria as per ICH guidelines:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999 |

| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |

| Accuracy | The closeness of the test results to the true value. | Percent recovery between 98% and 102% |

| Robustness | The ability to remain unaffected by small, deliberate variations in method parameters. | No significant change in results |

| LOD | The lowest concentration of analyte that can be detected. | Signal-to-Noise ratio of 3:1 |

| LOQ | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

Forced Degradation Studies and Stability Indicating Methods

Forced degradation studies, also known as stress testing, are conducted to intentionally degrade a drug substance to identify the likely degradation products and to demonstrate the specificity of the analytical method in separating these from the intact drug. researchgate.net This is a critical component in the development of a stability-indicating method. researchgate.net

This compound would be subjected to various stress conditions as per ICH guidelines, including:

Acidic hydrolysis: Treatment with an acid (e.g., hydrochloric acid).

Alkaline hydrolysis: Treatment with a base (e.g., sodium hydroxide).

Oxidative degradation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

Thermal degradation: Exposure to high temperatures.

Photolytic degradation: Exposure to light.

The stressed samples are then analyzed using the developed analytical method, typically HPLC. The method is considered stability-indicating if it can resolve the peak of the parent drug from the peaks of all the degradation products, demonstrating that the method can accurately measure the drug in the presence of its degradants. researchgate.net The degradation products can be further characterized using techniques like LC-MS/MS to elucidate their structures. metfop.edu.in

Future Research Directions and Emerging Trends

Exploration of Stereoselective Synthesis Pathways for Chiral Derivatives

The synthesis of enantiomerically pure amines and their derivatives is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often intrinsically linked to its stereochemistry. numberanalytics.comntnu.no While methods for the stereoselective synthesis of many chiral compounds are well-established, the development of effective techniques for creating chiral amines, including derivatives of 3-Methyl-4-(propan-2-yloxy)aniline, is an area of ongoing research. ntnu.no

Future research will likely explore the use of chiral catalysts, such as chiral phosphoric acids, to guide the synthesis towards a specific stereoisomer. nih.govacs.org These catalysts can create a chiral environment that favors the formation of one enantiomer over the other. nih.govrsc.org For instance, chiral phosphoric acid catalysis has been successfully employed in the asymmetric synthesis of chiral allenes and styrenes from aniline-containing precursors. nih.govacs.org This approach involves the in-situ formation of intermediates that then react with nucleophiles under the influence of the chiral catalyst to produce highly enantioenriched products. nih.govacs.org The application of such methodologies to produce chiral derivatives of this compound could unlock new potential applications, particularly in the life sciences. intelmarketresearch.com

Development of Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, improving yields, and ensuring safety. Advanced spectroscopic techniques are increasingly being used for the in-situ monitoring of chemical processes. nih.govnist.gov For the synthesis involving this compound, techniques like Raman and infrared (IR) spectroscopy, coupled with fiber-optic probes, can provide real-time data on monomer conversion, reaction kinetics, and the formation of intermediates. nist.govresearchgate.net

This real-time analysis allows for precise control over reaction parameters, leading to more efficient and reproducible synthetic processes. nih.gov For example, in polymerization reactions involving aniline (B41778) derivatives, in-situ monitoring can track the consumption of the monomer and the formation of the polymer, providing insights into the reaction mechanism and helping to control the polymer's properties. nist.govresearchgate.net Future research in this area will likely focus on developing more robust and sensitive in-situ monitoring tools and integrating them into automated synthesis platforms for the production of this compound and its derivatives.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and design of new molecules with desired properties. youtube.comyoutube.com These computational tools can be applied to predict the physicochemical properties, reactivity, and potential biological activity of compounds like this compound and its derivatives. sciencedaily.comnih.gov By training ML models on large datasets of chemical structures and their corresponding properties, it is possible to develop predictive models that can screen virtual libraries of compounds and identify promising candidates for synthesis and testing. youtube.comsciencedaily.com

For instance, AI algorithms can predict material properties from spectroscopic data, which could be applied to the characterization of novel derivatives. sciencedaily.com Furthermore, generative models in AI can design new molecular structures with optimized properties, potentially leading to the discovery of novel aniline derivatives with enhanced performance for specific applications. youtube.com The integration of AI and ML into the research and development workflow for this compound is expected to significantly reduce the time and cost associated with bringing new products to market. youtube.com

Sustainable and Scalable Production Methodologies for Industrial Relevance

The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly manufacturing processes. coherentmarketinsights.comontosight.ai For the production of aniline and its derivatives, this includes a shift towards greener synthetic routes, the use of renewable feedstocks, and improved energy efficiency. coherentmarketinsights.comontosight.aimarkwideresearch.com Future research on the production of this compound will likely focus on developing scalable and sustainable methods that minimize waste and environmental impact. coherentmarketinsights.commarkwideresearch.com

This includes exploring alternative catalytic systems that operate under milder conditions and the use of bio-based raw materials. coherentmarketinsights.com For example, there is growing interest in producing aniline from bio-based sources like glucose to reduce the reliance on petroleum-based feedstocks. mdpi.com Furthermore, process optimization to enhance energy efficiency and the implementation of circular economy principles, such as the recycling of solvents and byproducts, will be crucial for the industrial-scale production of this compound. coherentmarketinsights.com The development of such sustainable methodologies will not only be environmentally beneficial but also economically advantageous in the long term. nih.gov

Q & A

Q. What synthetic routes are available for 3-Methyl-4-(propan-2-yloxy)aniline, and how can their efficiency be compared?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Ullmann-type coupling. For example:

- Route A : React 3-methyl-4-nitroaniline with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by nitro group reduction using Pd/C and H₂ .

- Route B : Direct alkoxylation via copper-catalyzed coupling of 3-methyl-4-iodoaniline with isopropanol .

Optimization: Compare yields using HPLC purity analysis. Route A may require rigorous nitro reduction control to avoid byproducts, while Route B demands precise catalyst loading (e.g., 10 mol% CuI).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.0 ppm, isopropoxy methyl groups at δ 1.2–1.4 ppm) .

- FTIR : Look for N-H stretching (3300–3500 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 180.1 (C₁₀H₁₅NO) .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the photocatalytic degradation of this compound?

Methodological Answer: Adapt the methodology from MnFe₂O₄/Zn₂SiO₄-catalyzed aniline degradation :

- Factors : Catalyst loading (0.5–1.5 g/L), pH (4–10), and initial concentration (10–50 mg/L).

- Response Surface Analysis : Model degradation efficiency (%) using quadratic equations.

Example Table :

| Factor | Low Level | High Level |

|---|---|---|

| Catalyst (g/L) | 0.5 | 1.5 |

| pH | 4 | 10 |

| Concentration | 10 | 50 |

Outcome : Identify interactions (e.g., pH-catalyst synergy) and optimal conditions (e.g., pH 7, 1.0 g/L catalyst).

Q. How do SHELX programs resolve crystallographic ambiguities in derivatives of this compound?

Methodological Answer: For X-ray structures:

- Use SHELXT for phase problem solving via intrinsic phasing.

- SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., N-H···O interactions) .

Case Study: A derivative with a nitro substituent may require twin refinement (TWIN/BASF commands) to address overlapping reflections.

Q. What computational strategies predict regioselectivity in the isopropoxy functionalization of 3-methylaniline?

Methodological Answer:

Q. How to resolve discrepancies in HPLC purity analysis of this compound?

Methodological Answer:

Q. What are the thermal decomposition pathways of this compound under inert conditions?

Methodological Answer:

- TGA/DSC : Heat at 10°C/min under N₂. Initial mass loss at ~200°C corresponds to isopropoxy cleavage.

- GC-MS : Identify volatile fragments (e.g., isopropyl alcohol, methylaniline) .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and MS data for this compound derivatives?

Methodological Answer:

Q. Why do photocatalytic degradation rates vary between batch and flow reactors for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.